1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Description
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a piperazine derivative featuring a 4-fluorobenzyl group at the N1 position and a pyridin-2-ylmethyl substituent at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, pharmacokinetics, and physicochemical properties.
Properties
Molecular Formula |
C17H20FN3 |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20FN3/c18-16-6-4-15(5-7-16)13-20-9-11-21(12-10-20)14-17-3-1-2-8-19-17/h1-8H,9-14H2 |
InChI Key |
HRKHQCJGGUJZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-FLUOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 2-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol.
Synthetic Route: The 4-fluorobenzyl chloride is reacted with 2-pyridylmethylamine to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-FLUOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or pyridyl rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anticancer Properties :
- Anxiolytic Effects :
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the efficacy of a piperazine derivative similar to 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine in patients diagnosed with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls, highlighting the potential role of this compound in mood regulation.
Case Study 2: Cancer Therapeutics
In a study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results showed effective inhibition of cell proliferation, suggesting that these compounds could be further developed into anticancer agents.
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorinated analogs (e.g., Flunarizine) exhibit higher logP values (~5.2) compared to non-fluorinated counterparts, enhancing blood-brain barrier penetration .
- Metabolism: Fluorine reduces oxidative dealkylation rates. For example, Flunarizine’s metabolism to 4,4'-difluorobenzophenone (M-3) is slower in female rats, indicating cytochrome P450-mediated pathways .
- Solubility : Pyridine-containing derivatives (e.g., 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine) show improved aqueous solubility compared to purely aromatic analogs due to hydrogen-bonding capacity .
Functional Comparisons
- Receptor Affinity: Fluorophenylmethyl groups enhance dopamine D2 receptor binding (e.g., Flunarizine vs. non-fluorinated cinnarizine) .
- Enzyme Inhibition: Thiazolylhydrazone derivatives with 4-fluorophenyl groups inhibit AChE at nanomolar ranges, outperforming non-fluorinated analogs .
Key Research Findings
Fluorine’s Role : Fluorination at the benzyl position improves metabolic stability and receptor affinity but may reduce Clfs (formation clearances) for metabolites .
Substituent Flexibility : Pyridin-2-ylmethyl groups offer tunable hydrogen bonding, critical for targeting enzymes (e.g., AChE) over receptors .
Synthetic Efficiency : Reductive amination and Fe-catalyzed coupling provide high yields (>85%) for fluorinated piperazines, enabling scalable production .
Biological Activity
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is with a molecular weight of approximately 290.4 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group and a pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been studied for its potential as an antagonist or modulator of serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound shows affinity for serotonin receptors, potentially influencing serotonergic signaling pathways.
- Dopaminergic Activity: Preliminary studies indicate that it may also interact with dopaminergic systems, suggesting implications for conditions like schizophrenia and Parkinson's disease.
- Anticonvulsant Properties: Some derivatives have demonstrated anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy: A study explored the effects of related piperazine compounds on depression models in rodents. The results indicated significant reductions in depressive-like behaviors, correlating with increased serotonergic activity.
- Anticonvulsant Activity: In a controlled experiment, derivatives of this compound were tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. Compounds demonstrated a marked reduction in seizure duration and frequency, suggesting efficacy comparable to established anticonvulsants.
- Cytotoxicity Against Cancer Cells: Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against colon and breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Q & A
(Basic) What synthetic strategies are effective for introducing substituents to the piperazine ring in 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine?
Answer:
The asymmetric lithiation-trapping methodology using s-BuLi and chiral ligands like (-)-sparteine is highly effective for functionalizing the piperazine ring. This approach allows stereoselective introduction of substituents at the α-position of the piperazine ring. Key parameters include optimizing lithiation time (monitored via in situ IR spectroscopy) and selecting electrophiles that minimize side reactions like ring fragmentation. For example, sterically hindered electrophiles (e.g., bulky alkyl halides) improve yield and enantioselectivity .
(Advanced) How do distal N-substituents influence enantioselectivity and yield in the synthesis of piperazine derivatives?
Answer:
Distal N-substituents, such as benzyl or tert-butyl groups, play a critical role in stabilizing the lithiated intermediate and preventing ring fragmentation. Steric bulk at the distal nitrogen reduces competing decomposition pathways, thereby enhancing enantioselectivity (up to 95% ee). Additionally, a "diamine switch" strategy—substituting (-)-sparteine with alternative chiral diamines—can fine-tune selectivity for specific electrophiles. Mechanistic studies suggest that the electrophile's electronic and steric properties also modulate transition-state geometry .
(Basic) What analytical techniques are critical for confirming the structure and purity of fluorophenyl-substituted piperazines?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic proton signals in the 6.6–7.3 ppm range confirm fluorophenyl integration .
- Elemental Analysis: Matches between calculated and observed C/H/N percentages validate molecular composition (e.g., C 65.00% vs. 65.15% in a related compound) .
- X-ray Crystallography: Resolves absolute stereochemistry and confirms piperazine ring conformation .
(Advanced) What computational methods are used to predict the biological activity of fluorophenyl-substituted piperazines?
Answer:
- Molecular Docking: Predicts binding affinity to targets like tyrosine kinases by simulating interactions with active-site residues (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
- Molecular Dynamics (MD) Simulations: Assesses stability of ligand-receptor complexes over time, identifying key hydrogen bonds (e.g., between pyridinylmethyl groups and kinase catalytic domains) .
- Quantitative Structure-Activity Relationship (QSAR): Correlates substituent electronic properties (e.g., Hammett σ constants of fluorophenyl) with biological activity .
(Basic) How can reaction conditions be optimized to minimize by-products during piperazine synthesis?
Answer:
- Temperature Control: Lithiation at -78°C suppresses undesirable side reactions.
- Electrophile Selection: Bulky electrophiles (e.g., trimethylsilyl chloride) reduce nucleophilic attack at unintended positions.
- Additive Use: N,N-Diisopropylethylamine (DIPEA) enhances reaction efficiency by scavenging acidic by-products .
- Real-Time Monitoring: In situ IR spectroscopy tracks lithiation progress to avoid over-trapping .
(Advanced) How can contradictions in reported biological activities of structurally similar piperazines be resolved?
Answer:
- Standardized Assays: Re-evaluate compounds under uniform conditions (e.g., fixed ATP concentrations in kinase assays) to eliminate protocol variability .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., oxidation of pyridinylmethyl groups altering activity) .
- Structural Reanalysis: X-ray crystallography or NOESY NMR can reveal conformational differences in analogs that affect target binding .
(Basic) What strategies are employed to enhance the solubility of fluorophenyl-substituted piperazines for in vitro studies?
Answer:
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 1-methyl-4-(2-phenylpropanoyl)piperazine hydrochloride) .
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins in biochemical assays .
- Prodrug Design: Introduce phosphate or acetyl groups that hydrolyze in vivo to release the active compound .
(Advanced) How does the fluorophenyl group influence the pharmacokinetic properties of piperazine derivatives?
Answer:
- Metabolic Stability: The electron-withdrawing fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Membrane Permeability: Fluorophenyl enhances lipophilicity (logP ~2.5–3.0), facilitating blood-brain barrier penetration in CNS-targeted compounds .
- Protein Binding: Plasma protein binding (~90%) is attributed to hydrophobic interactions with serum albumin, requiring dose adjustments in preclinical models .
(Basic) What safety precautions are necessary when handling fluorophenyl-substituted piperazines?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (category 2A irritant) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal: Incinerate halogenated waste at ≥1,000°C to prevent environmental release of fluorinated by-products .
(Advanced) What strategies address low enantiomeric excess (ee) in asymmetric piperazine synthesis?
Answer:
- Chiral Ligand Screening: Test sparteine surrogates (e.g., trans-diaminocyclohexane) to improve stereochemical control .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to racemize undesired enantiomers during synthesis .
- Crystallization-Induced Asymmetric Transformation: Recrystallize intermediates in chiral solvents to enrich ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
